(6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidinone core
Preparation Methods
The synthesis of (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps. The synthetic route typically starts with the preparation of the thiadiazolo-pyrimidinone core, followed by the introduction of the benzylidene and imino groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imino group, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methylphenoxy groups, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazolo-pyrimidinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The molecular pathways involved may include inhibition of specific signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds to (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include:
- 6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 6-{3-chloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(3-pyridinyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
These compounds share a similar core structure but differ in the substituents attached to the core. The unique properties of this compound arise from the specific arrangement of these substituents, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C25H25ClN4O3S |
---|---|
Molecular Weight |
497 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H25ClN4O3S/c1-15(2)12-22-29-30-23(27)20(24(31)28-25(30)34-22)14-17-4-6-18(7-5-17)32-10-11-33-19-8-9-21(26)16(3)13-19/h4-9,13-15,27H,10-12H2,1-3H3/b20-14-,27-23? |
InChI Key |
WWDNHSAIJDEYBB-ICALIKLASA-N |
SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC(C)C)Cl |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC(C)C)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC(C)C)Cl |
Origin of Product |
United States |
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